![molecular formula C21H18N2 B14178812 1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine CAS No. 917776-60-4](/img/structure/B14178812.png)
1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is an organic compound that features a biphenyl group attached to an isoindoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Formation of the Isoindoline Structure: The isoindoline structure can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Coupling of Biphenyl and Isoindoline: The final step involves coupling the biphenyl group with the isoindoline structure through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Isoindoline: A core structure in many biologically active compounds, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is unique due to its combination of a biphenyl group and an isoindoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry, where such properties are desirable.
Propriétés
Numéro CAS |
917776-60-4 |
|---|---|
Formule moléculaire |
C21H18N2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-methyl-3-(3-phenylphenyl)isoindol-1-amine |
InChI |
InChI=1S/C21H18N2/c1-21(19-13-6-5-12-18(19)20(22)23-21)17-11-7-10-16(14-17)15-8-3-2-4-9-15/h2-14H,1H3,(H2,22,23) |
Clé InChI |
FXOJTHUEFAOAQY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


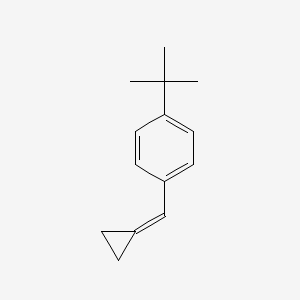

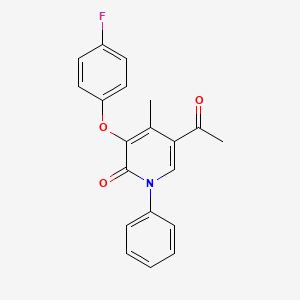
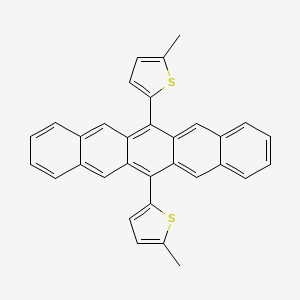


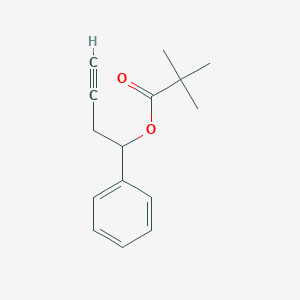
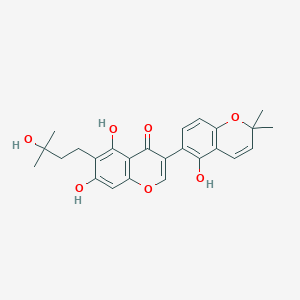
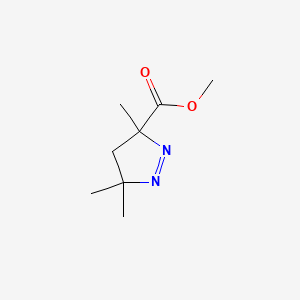
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
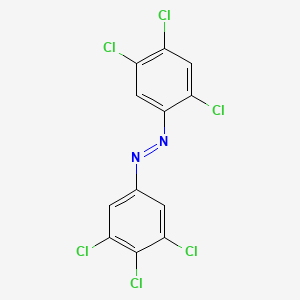
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
